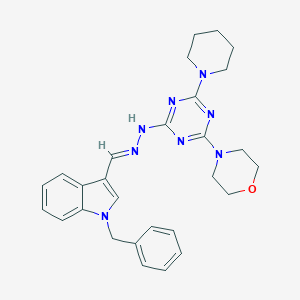![molecular formula C24H23N3O3S B301630 N-(2,6-dimethylphenyl)-2-{5-[(1-ethyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide](/img/structure/B301630.png)
N-(2,6-dimethylphenyl)-2-{5-[(1-ethyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,6-dimethylphenyl)-2-{5-[(1-ethyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide is a chemical compound with potential applications in scientific research. It is a thiazolidinedione derivative that has been synthesized and studied for its potential use as a therapeutic agent in various diseases.
Applications De Recherche Scientifique
N-(2,6-dimethylphenyl)-2-{5-[(1-ethyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide has been studied for its potential use in various scientific research applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-diabetic properties. It has also been studied for its potential use as an anti-microbial agent.
Mécanisme D'action
The mechanism of action of N-(2,6-dimethylphenyl)-2-{5-[(1-ethyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide is not fully understood. However, it is believed to work by activating peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that plays a role in regulating glucose and lipid metabolism, inflammation, and cell differentiation.
Biochemical and Physiological Effects:
N-(2,6-dimethylphenyl)-2-{5-[(1-ethyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, it has been shown to improve glucose and lipid metabolism by increasing insulin sensitivity.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(2,6-dimethylphenyl)-2-{5-[(1-ethyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide in lab experiments is its potential use as a therapeutic agent in various diseases. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to fully exploit its potential therapeutic benefits.
Orientations Futures
There are many future directions for the study of N-(2,6-dimethylphenyl)-2-{5-[(1-ethyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide. One direction is to further investigate its mechanism of action and potential therapeutic benefits in various diseases. Another direction is to study its potential use as an anti-microbial agent. Additionally, it could be studied for its potential use in combination with other drugs for more effective treatments.
Méthodes De Synthèse
The synthesis of N-(2,6-dimethylphenyl)-2-{5-[(1-ethyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide involves the reaction of 2,6-dimethylphenyl isocyanate with ethyl 2-amino-3-indolylpropenoate in the presence of triethylamine. The resulting intermediate is then treated with thioacetic acid to yield the final product.
Propriétés
Nom du produit |
N-(2,6-dimethylphenyl)-2-{5-[(1-ethyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide |
|---|---|
Formule moléculaire |
C24H23N3O3S |
Poids moléculaire |
433.5 g/mol |
Nom IUPAC |
N-(2,6-dimethylphenyl)-2-[(5Z)-5-[(1-ethylindol-3-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide |
InChI |
InChI=1S/C24H23N3O3S/c1-4-26-13-17(18-10-5-6-11-19(18)26)12-20-23(29)27(24(30)31-20)14-21(28)25-22-15(2)8-7-9-16(22)3/h5-13H,4,14H2,1-3H3,(H,25,28)/b20-12- |
Clé InChI |
JMXNFNTXHQMUCB-NDENLUEZSA-N |
SMILES isomérique |
CCN1C=C(C2=CC=CC=C21)/C=C\3/C(=O)N(C(=O)S3)CC(=O)NC4=C(C=CC=C4C)C |
SMILES |
CCN1C=C(C2=CC=CC=C21)C=C3C(=O)N(C(=O)S3)CC(=O)NC4=C(C=CC=C4C)C |
SMILES canonique |
CCN1C=C(C2=CC=CC=C21)C=C3C(=O)N(C(=O)S3)CC(=O)NC4=C(C=CC=C4C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 2-({5-[4-chloro-3-(methoxycarbonyl)phenyl]-2-furyl}methylene)-5-(2-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301548.png)
![ethyl 5-(2-chlorophenyl)-2-(2,3-dichlorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301549.png)
![ethyl 5-(2-chlorophenyl)-2-[4-(methoxycarbonyl)benzylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301555.png)
![ethyl 5-(2-chlorophenyl)-2-[4-(diethylamino)-2-hydroxybenzylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301556.png)
![Methyl {[6-({2-[(4-phenyl-1-piperazinyl)carbonyl]benzoyl}amino)-1,3-benzothiazol-2-yl]sulfanyl}acetate](/img/structure/B301558.png)
![N-[2-(ethylsulfanyl)-1,3-benzothiazol-6-yl]-2-[(4-phenyl-1-piperazinyl)carbonyl]benzamide](/img/structure/B301559.png)

![2-[(2E)-1-methyl-2-(thiophen-2-ylmethylidene)hydrazinyl]-4,6-di(piperidin-1-yl)-1,3,5-triazine](/img/structure/B301562.png)
![N-{2-[(2-oxo-2-phenylethyl)sulfanyl]-1,3-benzothiazol-6-yl}-2-(1-piperidinylcarbonyl)benzamide](/img/structure/B301563.png)
![N-[2-(ethylsulfanyl)-1,3-benzothiazol-6-yl]-2-(4-morpholinylcarbonyl)benzamide](/img/structure/B301565.png)
![2-{4-[4,6-Di(morpholin-4-yl)-1,3,5-triazin-2-yl]piperazin-1-yl}-6-nitro-1,3-benzothiazole](/img/structure/B301566.png)
![4-[(4-{[3-Cyclohexyl-2-(cyclohexylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenoxy)methyl]benzoic acid](/img/structure/B301568.png)
![(2Z,5E)-3-cyclohexyl-5-{2,3-dibromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzylidene}-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B301569.png)
![3-Cyclohexyl-2-(cyclohexylimino)-5-{4-[(4-iodobenzyl)oxy]-3-methoxybenzylidene}-1,3-thiazolidin-4-one](/img/structure/B301570.png)